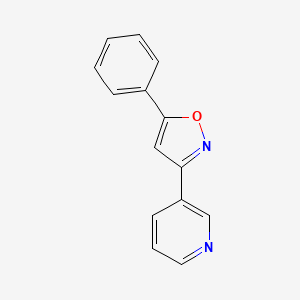

5-Phenyl-3-(pyridin-3-yl)isoxazole

Description

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-phenyl-3-pyridin-3-yl-1,2-oxazole |

InChI |

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)14-9-13(16-17-14)12-7-4-8-15-10-12/h1-10H |

InChI Key |

ADEVNZXMBGDRQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CN=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Platelet Aggregation Activity

The most direct comparison is with 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole , a bioisosteric analog where the isoxazole ring is replaced by a 1,2,4-oxadiazole. Key findings include:

| Parameter | 5-Phenyl-3-(pyridin-3-yl)isoxazole | 5-Phenyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |

|---|---|---|

| Arachidonic Acid Inhibition | Complete suppression (IC₅₀ < 100 μM) | Complete suppression (IC₅₀ < 100 μM) |

| ADP-Induced Aggregation | Suppresses second wave only | Partially suppresses first wave (300–400 μM) |

| Adrenaline Inhibition | Suppresses second wave | Suppresses second wave |

| Relative Activity | 1.1–1.5× higher potency | Lower potency |

Structural and Electronic Modifications

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. Isoxazole : The oxadiazole introduces an additional nitrogen atom at the C4 position, altering electron distribution and hydrogen-bonding capacity. This reduces anti-aggregatory potency but broadens inhibition to include partial suppression of ADP’s first wave .

- 3,5-Diphenylisoxazole : Lacking the pyridinyl group, this analog shows reduced biological relevance but higher synthetic yield (75%) .

Substituent Effects

- 5-Phenyl-3-(p-tolyl)isoxazole : Replacing pyridinyl with p-tolyl (methylphenyl) enhances lipophilicity but diminishes target engagement, as the pyridinyl group’s nitrogen is critical for receptor interactions .

- 3-(4-Bromophenyl)-5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazole : Bulkier substituents (e.g., bromophenyl, trifluoromethoxy) reduce synthetic yield (48%) due to steric hindrance but may improve metabolic stability .

Pharmacological Scope Beyond Anti-Aggregation

- Styrylisoxazole Carboxylic Acids : Derivatives like 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids show anti-inflammatory activity, highlighting the versatility of isoxazole scaffolds .

Q & A

Advanced Research Question

- Pyridine ring : Acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., kinase active sites). Protonation at physiological pH alters solubility .

- Isoxazole ring : The N-O group participates in dipole-dipole interactions, influencing membrane permeability. Substituents at C-5 (e.g., phenyl) sterically hinder metabolic oxidation .

What green chemistry principles can be applied to improve the sustainability of synthesizing 5-Phenyl-3-(pyridin-3-yl)isoxazole?

Advanced Research Question

- Solvent recycling : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative, in cycloadditions .

- Catalyst recovery : Immobilize hypervalent iodine reagents on silica supports to reduce waste .

- Energy efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.